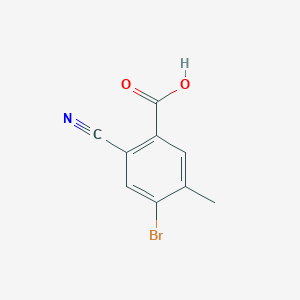

4-Bromo-2-cyano-5-methylbenzoic acid

説明

4-Bromo-2-cyano-5-methylbenzoic acid (CAS: 1807209-17-1) is a brominated benzoic acid derivative with a molecular formula of C₉H₆BrNO₂ and a molecular weight of 240.06 g/mol . Its structure features a bromine atom at the 4-position, a cyano group at the 2-position, and a methyl group at the 5-position of the benzene ring.

特性

IUPAC Name |

4-bromo-2-cyano-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-5-2-7(9(12)13)6(4-11)3-8(5)10/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHWLLGDTMGEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Diazonium Salt Formation and Iodination

- Starting Material: Methyl 2-amino-4-bromo-5-fluorobenzoate (analogous to methyl 2-amino-4-bromo-5-methylbenzoate for the target compound).

- Reaction Conditions: Dissolve the amino ester in 20% sulfuric acid and cool to 0–5 °C.

- Reagents: Sodium nitrite (1.2 equivalents) is added portionwise to form the diazonium salt, followed by dropwise addition of potassium iodide (2 equivalents).

- Outcome: Formation of methyl 4-bromo-5-fluoro-2-iodobenzoate via diazonium salt substitution with iodide.

- Reaction Time: 1–5 hours at low temperature.

- Yield: Approximately 72–87% after extraction and purification.

Step 2: Cyanation of Aryl Iodide

- Starting Material: Methyl 4-bromo-5-fluoro-2-iodobenzoate.

- Reaction Conditions: Dissolve in an organic solvent such as N-methylpyrrolidone or N,N-dimethylformamide under nitrogen atmosphere.

- Reagents: Cuprous cyanide or zinc cyanide (1.5 equivalents).

- Temperature: 60–120 °C.

- Reaction Time: 2–10 hours.

- Workup: After cooling, the reaction mixture is treated with ammonium chloride and aqueous ammonia, followed by extraction with ethyl acetate, washing, concentration, and column chromatography purification.

- Yield: High yield of 88–91% for the cyanated product.

Adaptation for 4-Bromo-2-cyano-5-methylbenzoic Acid

To synthesize 4-bromo-2-cyano-5-methylbenzoic acid, the above method can be adapted by replacing the fluorine substituent with a methyl group at the 5-position. This would involve:

- Using methyl 2-amino-4-bromo-5-methylbenzoate as the starting material.

- Performing diazotization and iodination under similar acidic and low-temperature conditions.

- Carrying out cyanation of the resulting aryl iodide intermediate under nitrogen atmosphere with cuprous or zinc cyanide.

- Hydrolyzing the methyl ester to the free acid after cyanation if the acid form is desired.

Alternative Preparation Routes

Another related approach involves the preparation of 4-bromoacetyl-2-methylbenzoic acid methyl ester, which shares the methyl substitution pattern. Although this method focuses on acetylation rather than cyanation, it demonstrates the use of bromination and esterification reactions in similar aromatic systems. Key reagents include:

- N-bromosuccinimide for bromination.

- Palladium catalysis for coupling reactions.

- Use of solvents like tetrahydrofuran, acetonitrile, or dimethylformamide.

These methods highlight the importance of selective bromination and functional group transformations in preparing substituted benzoic acid derivatives.

Summary Table of Key Reaction Parameters for Cyanation Route

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization & Iodination | 2-amino-4-bromo-5-methylbenzoate, H2SO4 (20%), NaNO2 (1.2 eq), KI (2 eq) | 0–5 | 1–5 | 72–87 | Low temperature to stabilize diazonium |

| Cyanation | Aryl iodide intermediate, CuCN or Zn(CN)2 (1.5 eq), NMP or DMF, N2 atmosphere | 60–120 | 2–10 | 88–91 | Nitrogen protection to avoid oxidation |

| Ester Hydrolysis (if needed) | Base or acid hydrolysis | Variable | Variable | High | Converts ester to free acid |

Research Findings and Advantages

- The two-step diazotization-iodination followed by cyanation offers a short synthetic route with high yields and simple operation .

- Use of cuprous cyanide or zinc cyanide as cyanide sources under nitrogen atmosphere ensures efficient cyanation with minimal side reactions.

- The process conditions are mild enough to maintain the integrity of sensitive functional groups.

- The methodology is adaptable to different substituents on the aromatic ring, including methyl and fluorine groups, indicating flexibility for synthesizing 4-bromo-2-cyano-5-methylbenzoic acid.

- Purification via column chromatography ensures high purity of the final product.

化学反応の分析

Types of Reactions: 4-Bromo-2-cyano-5-methylbenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can be used to oxidize the compound.

Reduction: Lithium aluminum hydride (LiAlH4) can be employed for the reduction of the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of 4-Bromo-2-cyano-5-methylbenzoic acid can yield carboxylic acids or their derivatives.

Reduction: Reduction of the cyano group can produce primary amines.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

4-Bromo-2-cyano-5-methylbenzoic acid serves as an essential building block in organic synthesis. Its functional groups facilitate the formation of more complex molecules through various chemical reactions, such as nucleophilic substitutions and coupling reactions. The bromine atom is particularly useful for facilitating cross-coupling reactions, which are pivotal in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of 4-bromo-2-cyano-5-methylbenzoic acid exhibit biological activity that can be harnessed for drug discovery. The compound's structure allows for modifications that can lead to new pharmaceuticals targeting specific diseases, including anti-inflammatory and anti-cancer agents. For instance, compounds derived from this acid have shown promise in inhibiting leukotriene activity, which is relevant in treating asthma and allergic reactions .

Case Study: Anti-inflammatory Activity

A study conducted on related compounds demonstrated the anti-inflammatory effects of derivatives of 4-bromo-2-cyano-5-methylbenzoic acid in animal models. The results indicated a significant reduction in edema, showcasing its potential as an anti-inflammatory agent .

Materials Science

Development of Specialty Chemicals

In materials science, 4-bromo-2-cyano-5-methylbenzoic acid is utilized in the production of specialty chemicals and polymers with unique properties. Its ability to participate in polymerization reactions makes it valuable in developing materials with tailored functionalities for electronics and coatings.

Toxicological Studies

Safety Profile

While 4-bromo-2-cyano-5-methylbenzoic acid has promising applications, understanding its toxicological profile is crucial. Studies have indicated that the compound can be toxic if ingested and may cause skin irritation upon contact . Therefore, safety measures should be implemented when handling this compound in laboratory settings.

Data Table: Applications Overview

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Facilitates nucleophilic substitutions |

| Medicinal Chemistry | Potential therapeutic applications | Anti-inflammatory effects; leukotriene inhibition |

| Materials Science | Development of specialty chemicals and polymers | Used in electronics and coatings |

| Toxicology | Safety profile assessment | Toxic if swallowed; causes skin irritation |

作用機序

The mechanism by which 4-Bromo-2-cyano-5-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

類似化合物との比較

Research Implications

- Electron-Withdrawing Effects: The cyano group in 4-bromo-2-cyano-5-methylbenzoic acid enhances acidity compared to analogs with electron-donating groups (e.g., methoxy or amino) .

- Steric Effects : The methyl group at the 5-position may hinder reactions at the benzene ring, unlike unsubstituted derivatives like 4-bromobenzoic acid .

- Synthetic Utility: Bromine and cyano groups make the compound a versatile intermediate for cross-coupling reactions, contrasting with esterified or aminated analogs .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-bromo-2-cyano-5-methylbenzoic acid?

Methodological Answer:

The compound is typically synthesized via hydrolysis of its ethyl ester precursor, ethyl 4-bromo-2-cyano-5-methylbenzoate , under acidic or basic conditions. For example, refluxing the ester with aqueous NaOH (2–3 M) at 80–100°C for 4–6 hours yields the acid . Alternative routes involve direct bromination of 2-cyano-5-methylbenzoic acid using bromine or NBS (N-bromosuccinimide) in chlorinated solvents (e.g., DCM) at 0–25°C, with careful monitoring to avoid over-bromination .

Basic: How can researchers purify 4-bromo-2-cyano-5-methylbenzoic acid to >95% purity?

Methodological Answer:

Purification is achieved via recrystallization from ethanol/water mixtures (3:1 v/v) or column chromatography using silica gel and a gradient of ethyl acetate/hexane (10–40% EtOAc). LC-MS or HPLC (C18 column, 0.1% TFA in acetonitrile/water) is recommended for purity validation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H NMR (DMSO-d6) shows peaks for the methyl group (δ ~2.3 ppm), aromatic protons (δ ~7.5–8.2 ppm), and absence of ester signals (δ ~4.3–1.3 ppm) post-hydrolysis. C NMR confirms the cyano group (δ ~115–120 ppm) and carboxylic acid (δ ~170 ppm) .

- IR : Strong absorbance at ~2200 cm (C≡N) and ~1680 cm (C=O of carboxylic acid) .

Advanced: How do substituents (Br, CN, CH3) influence regioselectivity in substitution reactions?

Methodological Answer:

The bromine atom acts as a strong meta-directing group, while the electron-withdrawing cyano group directs substitutions to the ortho/para positions. Computational studies (DFT) suggest steric hindrance from the methyl group at C5 limits reactivity at adjacent positions. Experimental validation via Suzuki coupling with phenylboronic acid shows preferential coupling at C4 (Br site) over C2 (CN site) in Pd-catalyzed reactions .

Advanced: What stability challenges arise under varying pH or temperature conditions?

Methodological Answer:

- pH Stability : The carboxylic acid group undergoes decarboxylation above pH 9 (e.g., in NaOH), forming 4-bromo-2-cyano-5-methylbenzene as a byproduct. Below pH 3, partial hydrolysis of the cyano group to amide is observed .

- Thermal Stability : Decomposition occurs at >150°C, with TGA showing 10% mass loss by 160°C (N atmosphere) .

Advanced: How is this compound utilized in medicinal chemistry as a building block?

Methodological Answer:

The bromine atom enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate biaryl or heteroaryl derivatives for kinase inhibitors. For example, coupling with pyridinylboronic acids yields candidates for EGFR or BRAF inhibition. The cyano group can be reduced to an amine for further functionalization (e.g., amide bond formation) .

Advanced: How should researchers address contradictory data in reaction yields or spectral analysis?

Methodological Answer:

- Yield Discrepancies : Optimize catalyst loading (e.g., 1–5 mol% Pd(PPh3)4) and ligand choice (XPhos vs. SPhos) for coupling reactions. Track side reactions via LC-MS .

- Spectral Contradictions : Use high-field NMR (500 MHz+) to resolve overlapping peaks. For ambiguous cyano group signals, validate via N NMR or IR .

Advanced: What mechanistic insights explain its reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer:

The electron-deficient aromatic ring (due to -CN and -COOH) facilitates SNAr at C4 (Br site). Kinetic studies with NaN3 in DMF at 60°C show a second-order rate constant () of 0.15 Ms. Computational modeling (Hammett σ parameters) confirms the activating effect of -CN at C2 .

Advanced: How does this compound compare to analogs (e.g., 3-bromo-5-cyano-2-methylbenzoic acid) in reactivity?

Methodological Answer:

Positional isomerism significantly alters reactivity. For example, 3-bromo-5-cyano-2-methylbenzoic acid shows faster SNAr at C3 (Br site) due to reduced steric hindrance from the methyl group. Comparative DFT studies (B3LYP/6-31G*) reveal a 5–8 kcal/mol lower activation energy for C3 vs. C4 substitution .

Advanced: What are the degradation pathways under UV/visible light exposure?

Methodological Answer:

Photodegradation studies (300–400 nm) reveal cleavage of the C-Br bond, forming 2-cyano-5-methylbenzoic acid radical intermediates. LC-HRMS identifies dimerization byproducts (m/z 478.12) in oxygenated solutions. Use amber glassware and antioxidants (e.g., BHT) to mitigate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。